(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazole ring: Starting from a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.
Introduction of the acetylamino group: This can be achieved by acetylation of an amino group on the thiazole ring.
Formation of the ethoxyphenoxy group: This step involves the etherification of a phenol derivative with an ethyl group.
Coupling of the two main fragments: The final step involves coupling the thiazole derivative with the ethoxyphenoxyacetic acid moiety through a suitable linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Carboxylic acids, sulfoxides.
Reduction products: Alcohols, amines.
Substitution products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used to study enzyme interactions, particularly those involving thiazole-containing substrates. It may also serve as a probe for investigating cellular processes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its structure suggests it could be a candidate for anti-inflammatory or antimicrobial agents.
Industry
In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism by which (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid exerts its effects would depend on its specific application. For example, in a medicinal context, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-{(E)-[2-(Amino)-4-oxo-1,3-thiazol-5(4H)-yliden]methyl}-2-ethoxyphenoxy)essigsäure: Ähnliche Struktur, jedoch ohne die Acetylgruppe.
(4-{(E)-[2-(Acetylamino)-4-oxo-1,3-thiazol-5(4H)-yliden]methyl}-2-methoxyphenoxy)essigsäure: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Ethoxygruppe.
Einzigartigkeit
Das Vorhandensein der Acetylaminogruppe und der Ethoxyphenoxyeinheit macht (4-{(E)-[2-(Acetylamino)-4-oxo-1,3-thiazol-5(4H)-yliden]methyl}-2-ethoxyphenoxy)essigsäure einzigartig. Diese funktionellen Gruppen können die Reaktivität, Löslichkeit und biologische Aktivität der Verbindung beeinflussen und sie von ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C16H16N2O6S |
---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-[4-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C16H16N2O6S/c1-3-23-12-6-10(4-5-11(12)24-8-14(20)21)7-13-15(22)18-16(25-13)17-9(2)19/h4-7H,3,8H2,1-2H3,(H,20,21)(H,17,18,19,22)/b13-7+ |
InChI-Schlüssel |
SAAIQMDERIFPLG-NTUHNPAUSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)NC(=O)C)OCC(=O)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.